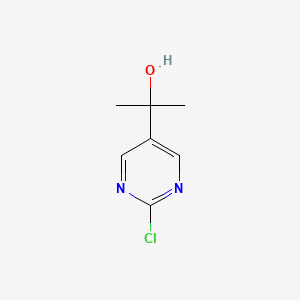

2-(2-Chloropyrimidin-5-yl)propan-2-ol

Description

Historical and Contemporary Context of Pyrimidine (B1678525) Chemistry

The chemistry of pyrimidines, a class of six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3, has a rich history dating back to the 19th century. google.comnih.gov Although derivatives like alloxan (B1665706) were known earlier, the term "pyrimidine" was first introduced in 1884. google.com The laboratory synthesis of a pyrimidine was first reported in 1879 with the preparation of barbituric acid. google.com The historical significance of pyrimidine chemistry expanded dramatically with the discovery of its derivatives—cytosine, thymine, and uracil—as fundamental components of nucleic acids (DNA and RNA), the very building blocks of life. google.comgoogle.comgoogle.com

In the contemporary era, the scope of pyrimidine chemistry has broadened far beyond its biological origins. The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. huatengsci.com This has led to the development of numerous synthetic pyrimidine-containing compounds with diverse therapeutic applications, including antiviral (e.g., zidovudine), anticancer, and antimicrobial agents. google.combldpharm.com Modern synthetic methods, including multicomponent reactions and microwave-assisted synthesis, have made a vast array of substituted pyrimidines accessible, fueling further research and development. google.com

The Strategic Significance of Halogenated Pyrimidine Derivatives in Synthetic Chemistry

Halogenated derivatives are pivotal intermediates in the synthesis of more complex molecules, and halogenated pyrimidines are no exception. The introduction of a halogen atom, such as chlorine, onto the pyrimidine ring serves as a crucial synthetic handle. The chlorine atom at the 2-position of the pyrimidine ring, as seen in the title compound, is particularly significant. Due to the electron-withdrawing nature of the ring nitrogens, this position is activated toward nucleophilic aromatic substitution.

This reactivity allows chemists to readily displace the chlorine atom with a variety of nucleophiles—such as amines, alcohols, and thiols—to build more complex molecular architectures. This strategy is a cornerstone of synthetic programs aimed at creating libraries of compounds for drug discovery. The ability to selectively introduce functionality at specific positions on the pyrimidine core is essential for tuning a molecule's biological activity and pharmacokinetic properties. The presence of a chloro group is a key feature that makes a pyrimidine derivative a valuable building block in the synthesis of targeted therapies. huatengsci.comaveooncology.com

Defining the Position of 2-(2-Chloropyrimidin-5-yl)propan-2-ol within Pyrimidine Alcohol Research

This compound is a distinct molecule within the broader class of pyrimidine alcohols. Its structure incorporates two key functional groups: the 2-chloropyrimidine (B141910) ring and a tertiary alcohol (propan-2-ol) substituent at the 5-position. The 5-position of the pyrimidine ring is less electron-deficient and generally less reactive to nucleophilic attack than the 2, 4, or 6 positions, making it a stable point for substitution. google.com

The compound's specific structure distinguishes it from other simple pyrimidine alcohols, such as (2-chloropyrimidin-5-yl)methanol (B591558) or 1-(2-chloropyrimidin-5-yl)ethanol. The tertiary nature of the alcohol in this compound imparts different chemical properties compared to primary or secondary alcohols, particularly concerning its resistance to oxidation. This combination of a reactive chloro "handle" and a stable, bulky tertiary alcohol group defines its unique chemical identity and potential utility in synthesis.

Below is a table summarizing the key physicochemical properties of the compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉ClN₂O |

| Molecular Weight | 172.61 g/mol |

| CAS Number | 110100-09-9 |

| Canonical SMILES | CC(C)(C1=CN=C(N=C1)Cl)O |

Data sourced from PubChem. nih.gov

Academic Research Trajectories and Methodological Frameworks for this compound

The primary academic and industrial interest in this compound appears to be linked to its role as a related compound in the synthesis of active pharmaceutical ingredients (APIs). Specifically, it has been identified by chemical suppliers as "Tivozanib impurity 1," connecting it to the potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, Tivozanib, which is used in the treatment of advanced renal cell carcinoma. huatengsci.com

The trajectory of research for a compound like this focuses on the field of pharmaceutical process chemistry and quality control. The presence of impurities in APIs is a critical concern, as they can affect the safety and efficacy of the final drug product. Therefore, the research framework for this compound involves:

Identification and Structural Elucidation: The first step is the unambiguous identification of the impurity. This is achieved through a combination of analytical techniques. High-performance liquid chromatography (HPLC) is typically used to separate the impurity from the main API. Subsequently, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to determine its precise chemical structure.

Formation Pathway Analysis: Once identified, studies are often undertaken to understand how the impurity is formed. It could be a byproduct of a key reaction step, an unreacted intermediate from an alternative synthetic route, or a degradation product of the API. Understanding its origin is crucial for developing control strategies to minimize its presence in the final product.

Reference Standard Synthesis: To accurately quantify the level of the impurity in batches of the API, a pure sample of this compound is required as a reference standard. This necessitates the development of a specific and reliable synthetic route to produce the compound in high purity.

In essence, the academic and industrial significance of this compound is not as a therapeutic agent itself, but as a crucial analytical target in the manufacturing and quality assurance of a modern anticancer drug.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloropyrimidin-5-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-9-6(8)10-4-5/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIAYBSASVOOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(N=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 2 2 Chloropyrimidin 5 Yl Propan 2 Ol

Retrosynthetic Disconnection Analysis for 2-(2-Chloropyrimidin-5-yl)propan-2-ol

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.comadvancechemjournal.comresearchgate.netnih.gov For this compound, the primary disconnection points are the carbon-carbon bond of the isopropyl alcohol moiety and the bonds forming the pyrimidine (B1678525) ring itself.

The most logical initial disconnection is the bond between the pyrimidine C5 position and the tertiary alcohol carbon. This leads to two key synthons: a 5-substituted-2-chloropyrimidine electrophile and a methyl nucleophile. The synthetic equivalent of the methyl nucleophile is typically a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). The pyrimidine synthon would be an ester, such as methyl 2-chloropyrimidine-5-carboxylate, or an aldehyde, 2-chloropyrimidine-5-carbaldehyde (B1632391).

A subsequent disconnection of the 2-chloropyrimidine-5-carboxylate or carbaldehyde precursor focuses on the formation of the pyrimidine ring. This involves breaking the N1-C2 and N3-C4 bonds, leading to simpler acyclic precursors. A common strategy for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a urea (B33335) or amidine derivative. bu.edu.egyoutube.com For a 5-substituted pyrimidine, a suitably functionalized three-carbon component is required.

Finally, the chloro substituent at the C2 position can be introduced from a corresponding 2-hydroxypyrimidine (B189755) precursor through a halogenation reaction. This retrosynthetic map provides a clear and logical pathway for the synthesis of the target molecule, guiding the selection of appropriate starting materials and reactions.

Conventional Synthetic Routes to the this compound Scaffold

Based on the retrosynthetic analysis, a convergent synthesis can be designed, involving the construction of the pyrimidine core, introduction of the desired functional groups, and finally, the formation of the isopropyl alcohol moiety.

Construction of the Pyrimidine Ring System

The formation of the pyrimidine ring is a fundamental step and can be achieved through several established methods. wikipedia.orgnih.gov The Pinner synthesis and related condensations are widely employed. slideshare.net This typically involves the reaction of a 1,3-dicarbonyl compound or a functional equivalent with an amidine or urea in the presence of a base or acid catalyst.

To obtain the required 5-substitution pattern for this compound, a precursor such as a substituted malonic ester derivative can be condensed with a suitable N-C-N fragment. For instance, the condensation of diethyl (ethoxymethylene)malonate with formamidine (B1211174) acetate (B1210297) can lead to the formation of a 5-ethoxycarbonylpyrimidine ring.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1,3-Dicarbonyl Compound | Amidine/Urea | Substituted Pyrimidine | Pinner Synthesis |

| Diethyl (ethoxymethylene)malonate | Formamidine acetate | 5-Ethoxycarbonylpyrimidine | Condensation |

Introduction of the Isopropyl Alcohol Moiety

The isopropyl alcohol group is typically introduced via a Grignard reaction with a suitable carbonyl precursor at the 5-position of the pyrimidine ring. leah4sci.comnih.govresearchgate.net This involves the reaction of a methylmagnesium halide (e.g., CH₃MgBr) with a pyrimidine-5-carboxylate or pyrimidine-5-carbaldehyde.

The reaction of methyl 2-chloropyrimidine-5-carboxylate with two equivalents of methylmagnesium bromide would yield the desired tertiary alcohol. The first equivalent of the Grignard reagent would add to the ester to form a ketone intermediate, which would then be attacked by the second equivalent to form the tertiary alkoxide. Subsequent acidic workup would protonate the alkoxide to give the final propan-2-ol derivative. Alternatively, the reaction of 2-chloropyrimidine-5-carbaldehyde with one equivalent of methylmagnesium bromide would also yield the corresponding secondary alcohol, which upon oxidation and a second Grignard addition would lead to the target tertiary alcohol. A direct synthesis of 2-chloropyrimidine-5-carbaldehyde has been reported, making this a viable route. chemicalbook.combiosynth.comlookchem.com

| Pyrimidine Precursor | Grignard Reagent | Product |

| Methyl 2-chloropyrimidine-5-carboxylate | Methylmagnesium bromide (2 eq.) | This compound |

| 2-Chloropyrimidine-5-carbaldehyde | Methylmagnesium bromide (1 eq.) | 1-(2-Chloropyrimidin-5-yl)ethanol |

Halogenation Protocols for the Pyrimidine Nucleus

The introduction of the chlorine atom at the 2-position of the pyrimidine ring is a crucial step. This is most commonly achieved by the chlorination of a corresponding 2-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-2-one). A widely used and effective method is the treatment of the 2-hydroxypyrimidine with phosphorus oxychloride (POCl₃). researchgate.netnih.govresearchgate.netorgsyn.org This reaction often requires elevated temperatures and can be performed with or without a tertiary amine base such as N,N-dimethylaniline.

The synthesis of the precursor 2-hydroxypyrimidine-5-carboxylic acid can be achieved through the condensation of diethyl malonate and urea, followed by functional group manipulations. The subsequent chlorination provides the key intermediate, 2-chloropyrimidine-5-carboxylic acid, ready for esterification and the Grignard reaction.

| Precursor | Reagent | Product |

| 2-Hydroxypyrimidine | POCl₃ | 2-Chloropyrimidine (B141910) |

| 2-Hydroxypyrimidine-5-carboxylic acid | POCl₃ | 2-Chloropyrimidine-5-carboxylic acid |

Contemporary and Emerging Synthetic Approaches

While conventional methods provide reliable routes to this compound, modern synthetic chemistry is continually evolving towards more efficient and versatile catalytic methods.

Catalytic Synthesis and Mechanistic Insights

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto heterocyclic rings, including pyrimidines. acs.orgresearchgate.net Palladium and rhodium catalysts have shown particular promise in this area. tandfonline.comnih.govacs.orgnih.govresearchgate.netrsc.orgnih.govacs.org

For the synthesis of molecules like this compound, a hypothetical catalytic approach could involve the direct C-H activation at the 5-position of a 2-chloropyrimidine precursor, followed by coupling with a suitable propan-2-ol precursor. While a direct catalytic installation of an isopropyl alcohol group in this manner is still a developing area, the principles of C-H activation offer a more atom-economical and potentially shorter synthetic route compared to traditional methods that require pre-functionalized starting materials.

Mechanistically, these reactions often proceed via a concerted metalation-deprotonation pathway, where the transition metal catalyst coordinates to the pyrimidine ring, facilitating the cleavage of a C-H bond. The resulting organometallic intermediate can then react with a variety of electrophiles or coupling partners. The development of ligands that can control the regioselectivity of C-H activation on the pyrimidine ring is a key area of ongoing research. While not yet a standard method for the synthesis of the title compound, these catalytic strategies represent the forefront of synthetic methodology and hold significant potential for future applications.

| Catalyst | Reaction Type | Potential Application |

| Palladium(II) | C-H Arylation/Olefination | Functionalization of the pyrimidine core |

| Rhodium(III) | C-H Activation/Annulation | Construction of fused pyrimidine systems |

Principles of Sustainable Synthesis in the Production of this compound

The integration of green chemistry principles is paramount in the modern synthesis of pyrimidine derivatives like this compound to minimize environmental impact and enhance economic feasibility. capes.gov.brnih.gov Traditional synthetic routes often involve hazardous reagents, toxic solvents, and generate significant waste, prompting the adoption of more sustainable alternatives. capes.gov.brjetir.org

Key principles of sustainable synthesis applicable to this compound include:

Atom Economy: This principle, central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. acs.org In the context of synthesizing this compound, this involves designing reaction pathways that minimize the formation of byproducts. acs.org

Use of Safer Solvents and Auxiliaries: The replacement of hazardous organic solvents with greener alternatives such as water, ethanol, or even solvent-free conditions is a crucial aspect of sustainable synthesis. nih.gov For pyrimidine synthesis, techniques like microwave-assisted and ultrasound-assisted synthesis can often be performed with reduced or no solvent. capes.gov.brjetir.org

Energy Efficiency: Employing energy-efficient methods like microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. capes.gov.brnih.gov These techniques have been successfully applied to the synthesis of various pyrimidine derivatives. jetir.org

Renewable Feedstocks: While the direct synthesis of this compound from renewable feedstocks is not widely reported, the broader field of chemical synthesis is moving towards utilizing biomass-derived starting materials to reduce reliance on fossil fuels. sci-hub.seresearchgate.net

The application of these principles not only leads to a more environmentally benign process but also often results in higher yields, purer products, and more cost-effective manufacturing. capes.gov.br

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, minimizing waste. |

| Safer Solvents | Utilizing water, ethanol, or solvent-free conditions in reactions like microwave-assisted or ultrasound-assisted synthesis. |

| Energy Efficiency | Employing microwave or ultrasound energy to reduce reaction times and energy consumption compared to conventional heating. |

| Catalysis | Using recyclable heterogeneous or homogeneous catalysts to replace stoichiometric reagents, thereby reducing waste. |

| Renewable Feedstocks | Exploring the potential use of biomass-derived starting materials for the pyrimidine core or its precursors. |

Continuous Flow Synthesis Techniques for Scalability

For the large-scale production of this compound, continuous flow synthesis offers significant advantages over traditional batch processing. quora.com Flow chemistry involves the continuous pumping of reactants through a reactor, providing precise control over reaction parameters and leading to improved safety, efficiency, and scalability. jetir.orggoogle.com

Key benefits of continuous flow synthesis for this compound include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly reactive or hazardous materials. sci-hub.se This is particularly relevant for reactions involving chlorinated pyrimidines.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling precise temperature control and preventing thermal runaways. nih.govjetir.org This leads to higher yields and fewer side products.

Scalability: Scaling up a continuous flow process is often more straightforward than scaling up a batch reaction. Instead of using larger reactors, the production rate can be increased by running the system for longer periods or by using multiple reactors in parallel (numbering-up). jetir.org

Process Automation and Integration: Continuous flow systems can be readily automated, allowing for consistent product quality and reduced labor costs. quora.com They can also be integrated into multi-step synthetic sequences, eliminating the need for isolating and purifying intermediates at each stage. nih.gov

While specific continuous flow syntheses for this compound are not extensively detailed in the public domain, the successful application of this technology to a wide range of heterocyclic compounds, including pyrimidinones, demonstrates its high potential for the efficient and scalable production of this important intermediate. researchgate.netnih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of reactants. | Enhanced safety with small reaction volumes. |

| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient, allowing for precise temperature control. |

| Scalability | Can be challenging and may require re-optimization. | More straightforward through longer run times or numbering-up. |

| Process Control | Less precise control over reaction parameters. | Precise control over residence time, temperature, and stoichiometry. |

| Automation | More complex to automate. | Readily amenable to automation and integration. |

Methodologies for Structural Elucidation and Purity Assessment

The definitive identification and purity determination of this compound rely on a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic Techniques for Definitive Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyrimidine ring, a singlet for the hydroxyl proton, and a singlet for the two methyl groups of the propan-2-ol moiety. The chemical shifts of the pyrimidine protons would be influenced by the electron-withdrawing nature of the chlorine atom and the propan-2-ol group.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the two distinct carbons of the pyrimidine ring, the quaternary carbon of the propan-2-ol group, and the methyl carbons. The chemical shifts would be characteristic of the specific chemical environment of each carbon atom.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak would correspond to the molecular weight of this compound. The fragmentation pattern would likely show characteristic losses, such as the loss of a methyl group, a water molecule from the alcohol, or cleavage of the bond between the pyrimidine ring and the propan-2-ol group. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches of the alkyl and aromatic groups, C=N and C=C stretching vibrations of the pyrimidine ring, and the C-Cl stretch.

| Spectroscopic Technique | Information Provided | Expected Features for this compound |

| ¹H NMR | Information about the proton environment. | Signals for pyrimidine protons, hydroxyl proton, and methyl protons. |

| ¹³C NMR | Information about the carbon skeleton. | Signals for pyrimidine carbons, quaternary carbon, and methyl carbons. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Molecular ion peak and characteristic fragment ions. |

| Infrared Spectroscopy | Identification of functional groups. | Absorption bands for O-H, C-H, C=N, C=C, and C-Cl bonds. |

Advanced Chromatographic Separation and Analysis Methods

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis of pyrimidine derivatives. researchgate.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for determining the purity of this compound and for quantifying any impurities. jetir.org

Gas Chromatography (GC): GC can also be employed for the analysis of pyrimidine derivatives, often after derivatization to increase their volatility. capes.gov.br For this compound, a suitable GC method would involve a capillary column with a non-polar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection.

Chiral Chromatography: Since the propan-2-ol substituent is attached to a prochiral center on the pyrimidine ring, if the molecule were to be synthesized in a chiral form or if chiral impurities were present, chiral chromatography would be necessary for their separation. This would typically involve a chiral stationary phase (CSP) in either HPLC or GC. nih.gov

The development and validation of these chromatographic methods are crucial for ensuring the quality and consistency of this compound in its applications. jetir.org

| Chromatographic Method | Principle | Application for this compound |

| HPLC | Separation based on partitioning between a stationary and a liquid mobile phase. | Purity assessment, quantification of impurities. |

| GC | Separation based on partitioning between a stationary and a gaseous mobile phase. | Analysis of volatile derivatives, GC-MS for identification. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Separation of potential stereoisomers. |

Chemoselectivity and Reactivity Profiles of 2 2 Chloropyrimidin 5 Yl Propan 2 Ol

Reactivity at the Chloro-Substituent

The chlorine atom at the C2 position of the pyrimidine (B1678525) ring is the most reactive site in 2-(2-chloropyrimidin-5-yl)propan-2-ol. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atom to which the chlorine is attached highly electrophilic and susceptible to nucleophilic attack. This facilitates a variety of substitution reactions, providing a gateway to a wide range of functionalized pyrimidine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing chloropyrimidines. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor driving the reaction forward.

The displacement of the chloro group by various amines is a widely employed strategy to synthesize aminopyrimidine derivatives, which are prevalent scaffolds in pharmacologically active molecules. The reaction of this compound with primary or secondary amines, under thermal or microwave-assisted conditions, is expected to yield the corresponding 2-aminopyrimidine (B69317) derivatives. The choice of solvent and base is crucial for the successful outcome of these reactions.

Table 1: Representative Amination Reactions of 2-Chloropyrimidines

| Amine Nucleophile | Product |

|---|---|

| Ammonia | 2-Aminopyrimidine derivative |

| Primary Alkylamine | N-Alkyl-2-aminopyrimidine derivative |

| Secondary Dialkylamine | N,N-Dialkyl-2-aminopyrimidine derivative |

This table represents expected products based on the general reactivity of 2-chloropyrimidines, as specific data for this compound is not extensively available.

Similarly, alkoxides and thiolates can serve as potent nucleophiles to displace the chloro-substituent, leading to the formation of 2-alkoxypyrimidines and 2-thiopyrimidines, respectively. These reactions are typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the nucleophile in situ. The resulting ether and thioether derivatives are valuable intermediates for further chemical transformations.

While less common than amination or alkoxylation, direct carbon-carbon bond formation via SNAr is also a viable pathway. Strong carbon nucleophiles, such as enolates or organometallic reagents, can displace the chloro group to introduce new carbon frameworks onto the pyrimidine ring. These reactions often require carefully controlled conditions to avoid side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly useful for the functionalization of heteroaromatic halides. These reactions offer a powerful alternative to traditional SNAr reactions, often proceeding under milder conditions and with a broader substrate scope.

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile methods for carbon-carbon bond formation. nih.gov It involves the reaction of an organoboron reagent, such as a boronic acid or a boronic ester, with a halide in the presence of a palladium catalyst and a base. The mild reaction conditions and the commercial availability of a wide range of boronic acids make this a highly attractive method for the derivatization of this compound. The general mechanism involves an oxidative addition of the chloro-pyrimidine to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to afford the coupled product and regenerate the catalyst. mdpi.com

Table 2: Potential Suzuki-Miyaura Coupling Partners for this compound

| Organoboron Reagent | Expected Product |

|---|---|

| Phenylboronic acid | 2-(2-Phenylpyrimidin-5-yl)propan-2-ol |

| 4-Methoxyphenylboronic acid | 2-(2-(4-Methoxyphenyl)pyrimidin-5-yl)propan-2-ol |

| Thiophene-2-boronic acid | 2-(2-(Thiophen-2-yl)pyrimidin-5-yl)propan-2-ol |

This table illustrates potential products based on established Suzuki-Miyaura coupling reactions with other chloro-heterocycles. mdpi.com

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. mdpi.com For chloro-heterocycles, phosphine (B1218219) ligands such as SPhos or RuPhos are often effective in promoting the reaction. nih.govcas.cn The use of microwave irradiation can also significantly accelerate the reaction rate and improve yields. mdpi.com

Sonogashira and Alkyne Coupling Methodologies

The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, facilitates the coupling of terminal alkynes with aryl or vinyl halides. In the context of this compound, the electron-deficient nature of the pyrimidine ring renders the chloro substituent at the 2-position susceptible to palladium-catalyzed cross-coupling reactions. While direct experimental data for Sonogashira coupling with this specific substrate is not extensively documented in readily available literature, the reactivity of analogous 2-chloropyrimidine (B141910) systems provides a strong predictive framework.

Typically, the Sonogashira coupling is carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction mechanism involves the formation of a palladium(0) species, which undergoes oxidative addition to the carbon-chlorine bond of the pyrimidine ring. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the desired alkynylated pyrimidine and regenerates the palladium(0) catalyst.

For 2-chloropyrimidine derivatives, successful Sonogashira couplings have been reported with a variety of terminal alkynes. The reaction conditions are generally mild, accommodating a range of functional groups. The presence of the secondary alcohol on the propan-2-ol substituent is not expected to interfere with the coupling reaction, provided appropriate reaction conditions are chosen.

Table 1: Representative Conditions for Sonogashira Coupling of Chloro-Heterocycles

| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80-100 |

| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NEt | Toluene | 60-80 |

| Pd₂(dba)₃ / XPhos | CuI | Cs₂CO₃ | Dioxane | 100 |

Heck and Stille Coupling Applications

Heck Coupling:

The Heck reaction provides a powerful method for the alkenylation of aryl halides. wikipedia.orgnih.gov In the case of this compound, the chloro group can be replaced with a variety of alkene substrates. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. wikipedia.org The mechanism involves oxidative addition of the palladium catalyst to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst. nih.gov

While specific examples utilizing this compound are not prevalent in the literature, Heck reactions on other chloropyrimidine systems have been successfully demonstrated. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The secondary alcohol moiety is generally stable under Heck conditions, although protection may be considered in some cases to avoid potential side reactions.

Stille Coupling:

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane reagent. harvard.edulibretexts.org This methodology is highly versatile and tolerates a wide range of functional groups. For this compound, the chloro substituent can be coupled with various organostannanes, including vinyl, aryl, and heteroaryl stannanes. harvard.edu

The catalytic cycle of the Stille reaction mirrors that of other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of the palladium catalyst and ligands is critical for efficient coupling. The secondary alcohol group is generally compatible with Stille coupling conditions.

Table 2: Typical Catalysts and Conditions for Heck and Stille Couplings of Chloro-Heterocycles

| Coupling Reaction | Catalyst/Ligand | Base/Additive | Solvent | Temperature (°C) |

| Heck | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100-120 |

| Heck | Pd₂(dba)₃ / PCy₃ | K₂CO₃ | Dioxane | 100 |

| Stille | Pd(PPh₃)₄ | - | Toluene | 80-110 |

| Stille | PdCl₂(PPh₃)₂ | CuI (co-catalyst) | NMP | 60-100 |

Emerging Cross-Coupling Reaction Paradigms

Beyond the well-established Sonogashira, Heck, and Stille reactions, a number of emerging cross-coupling paradigms are expanding the synthetic chemist's toolkit. These novel methods often offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions. For a molecule like this compound, these newer reactions could provide alternative and potentially more efficient pathways for derivatization.

One such area of development is the use of non-precious metal catalysts, such as those based on nickel, copper, or iron, to replace palladium. These catalysts can offer different reactivity profiles and may be more cost-effective for large-scale syntheses. Additionally, C-H activation strategies are gaining prominence, allowing for the direct coupling of C-H bonds with the chloro-pyrimidine core, thus avoiding the need for pre-functionalized coupling partners.

Photoredox catalysis represents another rapidly evolving field, where visible light is used to drive cross-coupling reactions under exceptionally mild conditions. This approach could be particularly beneficial for substrates bearing sensitive functional groups like the secondary alcohol in the title compound. While specific applications of these emerging paradigms to this compound are yet to be widely reported, the general trends in cross-coupling chemistry suggest that such transformations are highly feasible.

Reactivity at the Secondary Alcohol Moiety

Oxidation State Transformations of the Hydroxyl Group

The secondary alcohol can be oxidized to the corresponding ketone, 2-(2-chloropyrimidin-5-yl)propan-2-one. A wide array of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule.

Commonly used oxidizing agents for secondary alcohols include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous sulfuric acid). However, due to the toxicity of chromium, milder and more environmentally benign methods are often preferred. These include Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane (DMP) oxidation. These methods typically proceed under mild conditions and are compatible with a wide range of functional groups. The electron-deficient nature of the pyrimidine ring is unlikely to interfere with the oxidation of the secondary alcohol.

Table 3: Common Reagents for the Oxidation of Secondary Alcohols

| Reagent | Conditions |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to room temperature |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C to room temperature |

Esterification and Etherification Protocols

Esterification:

The secondary alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (such as sulfuric acid), is a common method. Alternatively, for more sensitive substrates, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction under milder conditions. The reaction with acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, provides another efficient route to esters.

Etherification:

The formation of an ether from the secondary alcohol can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a classic approach. Acid-catalyzed dehydration of the alcohol in the presence of another alcohol molecule can also lead to symmetrical ethers, though this is less controlled for forming unsymmetrical ethers. For the synthesis of silyl (B83357) ethers, which can also serve as protecting groups, the alcohol can be treated with a silyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base like imidazole.

Dehydration Pathways to Olefinic Products

Under acidic conditions and with heating, the secondary alcohol of this compound can undergo dehydration to yield the corresponding alkene, 2-chloro-5-(prop-1-en-2-yl)pyrimidine. This elimination reaction typically proceeds via an E1 mechanism for secondary and tertiary alcohols. The process involves the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product. In this case, only one alkene product is possible.

Commonly used dehydrating agents include strong acids such as sulfuric acid or phosphoric acid at elevated temperatures. Other reagents like phosphorus oxychloride (POCl₃) in pyridine can also effect dehydration under milder conditions.

Protective Group Strategies for Selective Functionalization

Given the presence of two reactive sites, the strategic use of protecting groups can be crucial for achieving selective functionalization of this compound. The choice of protecting group is contingent on the desired reaction pathway.

Protection of the Tertiary Alcohol:

The hydroxyl group of the tertiary alcohol can be protected to prevent its interference in reactions targeting the pyrimidine ring, particularly when strong bases or organometallic reagents are employed. Common protecting groups for tertiary alcohols include:

Silyl ethers: Trialkylsilyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS), are widely used due to their ease of installation and removal under specific conditions. The choice of silyl group can modulate the stability of the protected alcohol.

Benzyl ethers: While the direct benzylation of a tertiary alcohol can be challenging, it can be achieved under specific conditions and offers a robust protecting group that is stable to a wide range of reagents.

Tetrahydropyranyl (THP) ethers: THP ethers are readily formed under acidic conditions and are stable to basic and nucleophilic reagents, making them suitable for protecting the alcohol during modifications of the pyrimidine ring.

The selection of a particular protecting group would depend on the subsequent reaction conditions to ensure its stability and allow for selective deprotection.

Illustrative Protecting Group Strategies for the Hydroxyl Group:

| Protecting Group | Reagents for Protection | Deprotection Conditions | Stability |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl), Triethylamine | Mild acid (e.g., acetic acid) or fluoride (B91410) sources (e.g., TBAF) | Sensitive to acid and fluoride |

| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Stronger acid or fluoride sources (e.g., HF-pyridine) | More stable than TMS to hydrolysis |

| Tetrahydropyranyl (THP) | Dihydropyran (DHP), Catalytic acid (e.g., PTSA) | Aqueous acid (e.g., HCl) | Stable to bases, organometallics, and reducing agents |

Protection of the Pyrimidine Ring:

While less common, protection of the pyrimidine ring itself might be considered in specific synthetic routes. N-alkylation or N-acylation could modulate the reactivity of the ring, but this is generally less of a concern than the reactivity of the 2-chloro substituent.

Reactivity of the Pyrimidine Heterocyclic Ring

The pyrimidine ring in this compound is the primary site of reactivity, largely due to the presence of the electron-withdrawing nitrogen atoms and the chloro substituent at the C2 position.

Hydrogenation and Reduction Strategies

The pyrimidine ring can undergo hydrogenation to yield di- or tetrahydropyrimidine (B8763341) derivatives. This transformation typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The conditions can be tuned to achieve partial or full saturation of the ring.

Dechlorination is another potential reduction pathway. Catalytic hydrogenation can lead to the reductive removal of the chlorine atom at the C2 position, yielding 2-(pyrimidin-5-yl)propan-2-ol. This reaction is often a competing process during ring hydrogenation.

N-Oxidation Reactions

Treatment of the pyrimidine ring with oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), can lead to the formation of N-oxides. The nitrogen atoms in the pyrimidine ring have lone pairs of electrons that can be oxidized. The regioselectivity of N-oxidation will depend on the electronic environment of the two nitrogen atoms. In the case of 2-chloropyrimidine derivatives, the N1-oxide is often the major product.

Direct Functionalization Approaches to the Pyrimidine Nucleus

The 2-chloro substituent makes the C2 position of the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A wide variety of nucleophiles can displace the chloride at the C2 position. This includes amines, alkoxides, and thiolates, providing a straightforward route to 2-amino-, 2-alkoxy-, and 2-thio-substituted pyrimidines, respectively. The electron-deficient nature of the pyrimidine ring facilitates this reaction, which can often proceed under relatively mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions: The 2-chloro position is an excellent handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can introduce aryl, heteroaryl, or vinyl substituents at the C2 position.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to 2-alkynylpyrimidines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of a wide range of primary and secondary amines to the C2 position, often with higher functional group tolerance than traditional SNAr reactions.

Typical Conditions for Cross-Coupling Reactions on 2-Chloropyrimidines:

| Reaction | Catalyst | Ligand (if applicable) | Base | Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | - | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or DMF/Water |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | - | Triethylamine, Diisopropylamine | THF, DMF |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, BINAP, or other biarylphosphines | NaOtBu, K₃PO₄ | Toluene, Dioxane |

Design, Synthesis, and Exploration of Derivatives of 2 2 Chloropyrimidin 5 Yl Propan 2 Ol

Strategic Derivatization for Novel Pyrimidine (B1678525) Scaffolds

The derivatization of 2-(2-chloropyrimidin-5-yl)propan-2-ol is primarily centered around the strategic manipulation of the 2-chloro substituent. This position is highly amenable to a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of a diverse range of functional groups and the construction of novel pyrimidine-based scaffolds.

One of the most powerful strategies for the derivatization of 2-chloropyrimidines is the use of palladium-catalyzed cross-coupling reactions. researchgate.net Reactions such as the Suzuki-Miyaura coupling, which utilizes boronic acids, have been successfully employed for the synthesis of biaryl compounds from resin-supported chloropyrimidines. nih.gov This approach allows for the introduction of various aryl and heteroaryl moieties at the C2 position, significantly expanding the chemical space of the resulting derivatives. Similarly, the Hiyama cross-coupling reaction with organosilanes provides an efficient route to C2-aryl pyrimidine derivatives. researchgate.net The tolerance of these reactions to a wide range of functional groups makes them particularly suitable for the derivatization of a molecule like this compound, which contains a hydroxyl group.

Nucleophilic aromatic substitution (SNAr) reactions offer another key avenue for derivatization at the C2 position. researchgate.net The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atom by a variety of nucleophiles. Amines, thiols, and alkoxides can be readily introduced, leading to the formation of 2-amino, 2-thio, and 2-alkoxypyrimidine derivatives, respectively. The regioselectivity of SNAr reactions on substituted chloropyrimidines is a critical consideration. While reactions of 2,4-dihalopyrimidines often favor substitution at the C4 position, specific reaction conditions and the nature of the nucleophile can influence the outcome. stackexchange.com For 2-chloropyrimidines, substitution at the C2 position is generally favored. nih.gov

The following table illustrates potential derivatization strategies for this compound:

| Reaction Type | Reagents and Conditions | Resulting Scaffold |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., DME/H₂O) | 2-Aryl-5-(2-hydroxypropan-2-yl)pyrimidine |

| Hiyama Coupling | Organosilane, Pd catalyst, fluoride (B91410) source (e.g., TBAF) | 2-Aryl/vinyl-5-(2-hydroxypropan-2-yl)pyrimidine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOtBu) | 2-(Amino)-5-(2-hydroxypropan-2-yl)pyrimidine |

| Nucleophilic Aromatic Substitution | Amine/thiol/alkoxide, base (e.g., K₂CO₃), solvent (e.g., DMF) | 2-(Amino/thio/alkoxy)-5-(2-hydroxypropan-2-yl)pyrimidine |

These strategic derivatizations enable the transformation of the initial this compound into a diverse array of novel pyrimidine scaffolds with tailored electronic and steric properties.

Systematic Functionalization and Diversification Libraries

Building upon the strategic derivatization methods, the systematic functionalization of this compound can be employed to generate large, diversified libraries of compounds. This high-throughput approach is invaluable for screening and identifying molecules with desired properties.

The generation of diversification libraries often relies on robust and versatile chemical reactions that can be performed in a parallel synthesis format. The aforementioned palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. nih.gov By employing a variety of boronic acids or organosilanes in a Suzuki or Hiyama coupling, respectively, a library of C2-substituted pyrimidines with diverse aromatic and heteroaromatic appendages can be rapidly assembled.

Similarly, nucleophilic aromatic substitution reactions can be utilized in a systematic manner. A matrix of different amines, thiols, and alcohols can be reacted with the 2-chloropyrimidine (B141910) core to produce a library of compounds with varied functional groups at the C2 position. The use of solid-phase synthesis, where the pyrimidine scaffold is attached to a resin, can further streamline the purification process and facilitate the generation of large libraries. nih.gov

An example of a diversification library based on this compound is presented below:

| Core Scaffold | Functionalization at C2 | Potential Diversity Elements (R) |

| 5-(2-hydroxypropan-2-yl)pyrimidine | -NHR | Alkyl amines, aromatic amines, heterocyclic amines |

| 5-(2-hydroxypropan-2-yl)pyrimidine | -SR | Alkyl thiols, aromatic thiols |

| 5-(2-hydroxypropan-2-yl)pyrimidine | -OR | Aliphatic alcohols, phenols |

| 5-(2-hydroxypropan-2-yl)pyrimidine | -R (via cross-coupling) | Substituted phenyls, pyridines, furans, thiophenes |

The systematic introduction of these diverse functional groups allows for a thorough exploration of the chemical space around the pyrimidine core, which is crucial for establishing structure-activity relationships.

Investigating Structure-Reactivity Relationships in Derived Compounds

The electronic nature of the substituent at C2 can significantly affect the reactivity of the pyrimidine ring. Electron-donating groups, such as amino and alkoxy groups, will increase the electron density of the ring, potentially making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups will decrease the electron density, which can influence the acidity of protons on the ring or on substituents.

The steric bulk of the C2 substituent will also play a crucial role in the molecule's reactivity and its ability to interact with other molecules. Bulky substituents can hinder the approach of reagents to adjacent positions on the pyrimidine ring or influence the conformation of the molecule.

Quantitative structure-activity relationship (QSAR) studies can be employed to mathematically model the relationship between the structural features of the derivatives and their observed properties. nih.govnih.gov Various molecular descriptors, such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft constants), and hydrophobic parameters (e.g., logP), can be correlated with experimental data to develop predictive models. researchgate.net

A hypothetical QSAR study on a series of 2-amino-5-(2-hydroxypropan-2-yl)pyrimidine derivatives might reveal the following relationships:

| Descriptor | Property | Observed Trend |

| Hammett constant (σ) of the amine substituent | Reactivity in electrophilic substitution | Negative correlation (electron-donating groups increase reactivity) |

| Molar refractivity (MR) of the amine substituent | Binding affinity to a target protein | Optimal value, suggesting a specific size requirement for the binding pocket |

| LogP | Aqueous solubility | Negative correlation (more hydrophobic compounds are less soluble) |

Such studies provide valuable insights into the key structural features that govern the properties of these compounds, guiding the design of future derivatives with enhanced characteristics. The structure-activity relationships of pyrimidine-based kinase inhibitors, for instance, are extensively studied to optimize their potency and selectivity. nih.govnih.gov

Computational Approaches to Derivative Design and Property Prediction

Computational chemistry provides a powerful toolkit for the rational design of novel derivatives of this compound and the prediction of their properties. These in silico methods can significantly accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a biological target. mdpi.comnih.govremedypublications.commdpi.comnih.gov For derivatives of this compound, docking studies could be used to design molecules that fit into the active site of a specific enzyme or receptor. By virtually screening a library of designed compounds, researchers can identify those with the most favorable interactions and prioritize them for synthesis.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the designed derivatives. jchemrev.comjchemrev.com These calculations can provide insights into parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies, which are all related to the chemical reactivity and stability of the molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling, as mentioned previously, is another key computational approach. nih.govtandfonline.com By building predictive models based on a training set of compounds with known activities, the properties of new, unsynthesized derivatives can be estimated. This allows for the virtual screening of large compound libraries and the identification of promising candidates for further investigation.

The following table summarizes some of the computational approaches that can be applied to the design and property prediction of derivatives of this compound:

| Computational Method | Application | Predicted Properties |

| Molecular Docking | Virtual screening against a biological target | Binding affinity, binding mode, key interactions |

| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, electrostatic potential, reactivity indices |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling | Biological activity, physicochemical properties |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of ligand-protein complexes | Stability of binding, conformational changes |

The integration of these computational methods into the design-synthesis-testing cycle can lead to a more efficient and targeted exploration of the chemical space surrounding the this compound scaffold.

Theoretical and Computational Chemistry Investigations of 2 2 Chloropyrimidin 5 Yl Propan 2 Ol

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of 2-(2-chloropyrimidin-5-yl)propan-2-ol. nih.govijcce.ac.ir Methods like DFT at the B3LYP/6-31G(d,p) level of theory are commonly used to compute various electronic and physicochemical properties of pyrimidine (B1678525) derivatives. ijcsi.pro

The analysis of the molecule's electronic landscape reveals a significant polarization of charge due to the presence of electronegative nitrogen and chlorine atoms. The nitrogen atoms in the pyrimidine ring act as electron sinks, creating an electron-deficient (electrophilic) character, particularly at the carbon atoms adjacent to them (C2, C4, C6). bhu.ac.in The chlorine atom at the C2 position further enhances the electrophilicity of this site through its inductive electron-withdrawing effect.

Natural Bond Orbital (NBO) analysis can be used to quantify this charge distribution and study hyperconjugative interactions. The lone pairs on the nitrogen and oxygen atoms, and the π-electrons of the pyrimidine ring, are key features of its electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring, while the LUMO is typically localized on the ring, indicating its susceptibility to nucleophilic attack. wuxiapptec.com The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net

Table 1: Calculated Electronic Properties of a Substituted Pyrimidine Derivative Note: This table presents typical values for a related pyrimidine derivative calculated using DFT to illustrate the expected electronic properties of this compound.

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Conformational Landscape and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are defined by its conformational landscape. The primary degree of freedom is the rotation around the single bond connecting the propan-2-ol group to the pyrimidine ring.

Quantum chemical calculations can map the potential energy surface by systematically rotating this dihedral angle. This analysis reveals the lowest energy conformers (ground states) and the energy barriers to rotation between them. nih.gov For the propan-2-ol substituent, steric interactions between the methyl groups and the hydrogen atom at the C4 or C6 position of the pyrimidine ring will likely dictate the most stable conformations.

Molecular Dynamics (MD) simulations provide a method to study the dynamic behavior of the molecule over time, including its interactions with solvent molecules. tandfonline.com By simulating the molecule's trajectory, MD can explore the accessible conformational space at a given temperature, revealing the stability of different conformers and the timescales of conformational changes. rsc.org For pyrimidine derivatives, MD simulations have been employed to analyze stability, interaction energies, and aggregation tendencies in various environments. rsc.orgrjeid.com These simulations can highlight the role of specific functional groups in intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of the propan-2-ol moiety.

Elucidation of Reaction Mechanisms and Transition State Structures

A key aspect of the reactivity of this compound is its susceptibility to nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C2 position is displaced by a nucleophile. bhu.ac.in Computational chemistry is a powerful tool for investigating the mechanisms of such reactions.

Theoretical calculations can map the entire reaction energy profile, identifying the structures and energies of reactants, intermediates, transition states, and products. The SNAr reaction on a chloropyrimidine ring typically proceeds through a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex.

Key steps in the computational analysis of the SNAr reaction include:

Geometry Optimization: The structures of the reactants (this compound and a nucleophile), the Meisenheimer intermediate, and the products are fully optimized.

Transition State Search: Sophisticated algorithms are used to locate the transition state structures connecting the reactants to the intermediate and the intermediate to the products.

Frequency Calculation: Vibrational frequency calculations confirm that the optimized structures are true minima (all real frequencies) or transition states (one and only one imaginary frequency). wuxiapptec.com These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

The calculated activation energy (the energy difference between the reactants and the highest-energy transition state) determines the reaction rate. Studies on 2,4-dichloropyrimidines show that the regioselectivity of nucleophilic attack (i.e., whether it occurs at C2 or C4) can be accurately predicted by comparing the relative energies of the transition states for each pathway. wuxiapptec.com For this compound, the C2 position is highly activated towards nucleophilic attack due to the presence of two adjacent nitrogen atoms.

Theoretical Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic signatures, which is invaluable for structure confirmation and analysis.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). researchgate.netresearchgate.net These theoretical predictions, when compared to experimental data, can help assign complex spectra and confirm the molecular structure. The accuracy of these predictions can be high, though they often require empirical scaling or comparison with a reference standard like tetramethylsilane (B1202638) (TMS). researchgate.net

Vibrational Spectroscopy (IR & Raman): DFT calculations can compute the harmonic vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the fundamental modes of vibration, which are observed as peaks in the Infrared (IR) and Raman spectra. The calculated spectrum can be visualized to animate each vibrational mode, aiding in the assignment of experimental peaks to specific bond stretches, bends, or torsions. Analysis of the Potential Energy Distribution (PED) provides a quantitative assignment of each vibrational mode. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. researchgate.net This information allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

Table 2: Illustrative Predicted Vibrational Frequencies for this compound Note: This table shows representative calculated frequencies and their assignments based on typical values for the constituent functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | ~3500 | Stretching of the hydroxyl group. |

| C-H stretch (aromatic) | ~3100 | Stretching of C-H bonds on the pyrimidine ring. |

| C-H stretch (aliphatic) | ~2980 | Asymmetric and symmetric stretching of methyl C-H bonds. |

| C=N/C=C stretch | ~1600-1450 | Pyrimidine ring stretching vibrations. |

| C-O stretch | ~1150 | Stretching of the tertiary alcohol C-O bond. |

| C-Cl stretch | ~750 | Stretching of the carbon-chlorine bond. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build statistical models correlating the chemical structure of molecules with their physicochemical properties. ijcsi.prousach.cl For a series of related compounds, QSPR can be used to predict properties without the need for experimental measurement.

In a QSPR study involving this compound, the first step would be to calculate a set of molecular descriptors using quantum chemical methods or other computational tools. These descriptors numerically represent various aspects of the molecule's structure.

Examples of descriptors include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. ijcsi.pro

Topological Descriptors: Molecular connectivity indices, shape indices.

Geometrical Descriptors: Molecular surface area, volume. nih.gov

Lipophilic Descriptors: Log P (partition coefficient).

Once calculated for a series of pyrimidine derivatives with known experimental properties (e.g., solubility, melting point, or a specific biological activity), a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms. ijcsi.pronih.gov This model can then be used to predict the property of interest for new or untested compounds like this compound, based solely on its calculated descriptors. Such models have been successfully developed for various pyrimidine derivatives to predict properties ranging from corrosion inhibition to anticancer activity. ijcsi.pronih.gov

Role and Applications of 2 2 Chloropyrimidin 5 Yl Propan 2 Ol in Academic Research Paradigms

Its Utility as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The primary utility of 2-(2-Chloropyrimidin-5-yl)propan-2-ol in synthetic organic chemistry lies in its potential as a bifunctional building block. The 2-chloro substituent on the pyrimidine (B1678525) ring is a prime site for cross-coupling reactions, a cornerstone of modern synthetic chemistry. Reactions such as the Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the pyrimidine core.

For instance, in the synthesis of kinase inhibitors, a significant class of therapeutic agents, the 2-chloropyrimidine (B141910) moiety is often a key component. While no specific examples detailing the use of this compound have been reported, its structural similarity to intermediates used in the synthesis of analogues of drugs like Imatinib suggests its potential in this area. The general synthetic approach would involve the coupling of the 2-chloropyrimidine with various aryl or heteroaryl boronic acids or esters.

Table 1: Potential Cross-Coupling Reactions Utilizing the 2-Chloropyrimidine Moiety

| Cross-Coupling Reaction | Reagents | Potential Product Class |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid, Pd catalyst, base | Biaryl or heteroaryl-substituted pyrimidines |

| Stille | Organostannane, Pd catalyst | Aryl/alkenyl/alkynyl-substituted pyrimidines |

| Buchwald-Hartwig | Amine, Pd catalyst, base | 2-Aminopyrimidine (B69317) derivatives |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynylpyrimidine derivatives |

The tertiary alcohol, propan-2-ol, attached at the 5-position of the pyrimidine ring, offers another point for chemical modification. While generally less reactive than the 2-chloro position, the hydroxyl group could be used for esterification, etherification, or as a directing group in certain reactions.

Development of Chemical Probes and Ligands for Research Applications

Chemical probes are essential tools for studying biological systems. The pyrimidine core is a frequent scaffold in the design of ligands for various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The 2-chloropyrimidine moiety can be readily functionalized to introduce reporter groups, such as fluorophores or affinity tags, which are crucial for the development of chemical probes.

Although no specific probes derived from this compound have been documented, its structure is amenable to the synthesis of such tools. For example, the chlorine atom could be displaced by a fluorescent amine or a linker for attachment to a solid support. The tertiary alcohol could also be modified to modulate the solubility and pharmacokinetic properties of a potential probe. The development of radioligands for Positron Emission Tomography (PET) often involves the incorporation of a site for radiolabeling, and the pyrimidine ring could be a suitable scaffold for such modifications.

Integration into the Synthesis of Functional Organic Materials

The pyrimidine ring system is also found in various functional organic materials, including organic light-emitting diodes (OLEDs), conductive polymers, and fluorescent sensors. The electronic properties of the pyrimidine ring, which can be tuned through substitution, make it an attractive component for these materials.

The incorporation of this compound into such materials would likely proceed through polymerization or by grafting it onto a polymer backbone. The 2-chloro position would be the most probable site for polymerization via cross-coupling reactions. The propan-2-ol group could influence the material's physical properties, such as solubility and morphology. However, there is currently no published research demonstrating the integration of this specific compound into functional organic materials.

Contribution to Methodological Advancements in Organic Chemistry

New methodologies in organic chemistry are often developed using model compounds to explore the scope and limitations of a new reaction. The bifunctional nature of this compound, with its reactive chloro group and a tertiary alcohol, could make it a suitable substrate for such studies.

For example, it could be employed in the development of new chemoselective cross-coupling reactions, where one functional group reacts in preference to the other. It could also be used to investigate new catalytic systems or to study the mechanism of known reactions. Despite this potential, the academic literature does not yet contain reports of this compound being used in this capacity.

Future Research Directions and Emerging Opportunities for 2 2 Chloropyrimidin 5 Yl Propan 2 Ol

Novel Synthetic Transformations and Reaction Discovery

The chloro-substituted pyrimidine (B1678525) ring is a versatile scaffold for a variety of chemical transformations. Future research is anticipated to focus on expanding the reaction playbook for 2-(2-Chloropyrimidin-5-yl)propan-2-ol, moving beyond standard nucleophilic substitutions. The development of novel catalytic systems will be crucial in achieving site-selective functionalization, a key challenge in the synthesis of complex molecules. nih.gov

Key areas for exploration include:

Cross-Coupling Reactions: The development of new palladium, nickel, or copper-catalyzed cross-coupling reactions could enable the introduction of a wide array of substituents at the C2 position of the pyrimidine ring. This would allow for the synthesis of novel derivatives with tailored electronic and steric properties.

C-H Functionalization: Direct C-H functionalization of the pyrimidine ring would offer a more atom-economical approach to derivatization, avoiding the need for pre-functionalized starting materials. nih.gov

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis could open up new reaction pathways that are not accessible through traditional thermal methods, allowing for milder reaction conditions and unique functional group tolerance.

| Transformation Type | Potential Reagents/Catalysts | Expected Outcome |

| Suzuki Coupling | Palladium catalysts, boronic acids/esters | Introduction of aryl or vinyl groups |

| Buchwald-Hartwig Amination | Palladium catalysts, amines | Formation of C-N bonds |

| Sonogashira Coupling | Palladium/copper catalysts, terminal alkynes | Introduction of alkynyl moieties |

| Direct C-H Arylation | Palladium catalysts, aryl halides | Formation of C-C bonds without pre-functionalization |

Integration into High-Throughput and Automated Synthesis Platforms

The increasing demand for large libraries of compounds for drug discovery and materials science has driven the development of high-throughput and automated synthesis platforms. youtube.com The physical and chemical properties of this compound make it a suitable candidate for integration into such systems. Its solubility in common organic solvents and the reactivity of the chloro-substituent are advantageous for automated liquid handling and reaction screening.

Future opportunities in this area include:

Flow Chemistry: The use of continuous flow reactors for the synthesis and derivatization of this compound could offer improved reaction control, enhanced safety, and easier scalability.

Robotic Synthesis: Fully automated platforms can be programmed to perform multi-step synthetic sequences, enabling the rapid generation of a diverse library of derivatives from this starting material. youtube.com These platforms can accelerate the discovery of new compounds with desired biological or material properties. youtube.com

Miniaturization: Microfluidic devices can be employed for high-throughput reaction optimization, minimizing the consumption of reagents and solvents.

| Platform | Key Advantages | Potential Application for this compound |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability | Rapid and efficient synthesis of derivatives under a wide range of conditions |

| Automated Robotic Synthesis | High-throughput screening of reaction conditions and building blocks | Generation of large and diverse compound libraries for biological screening |

| Microfluidics | Minimal reagent consumption, rapid optimization | Cost-effective optimization of novel synthetic transformations |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these methods can be used to predict its reactivity, design novel derivatives with desired properties, and elucidate reaction mechanisms.

Emerging opportunities include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to model the electronic structure of the molecule, predict its reactivity towards different reagents, and rationalize experimental observations.

Molecular Docking: In the context of drug discovery, molecular docking simulations can be used to predict the binding affinity of derivatives of this compound to specific biological targets. researchgate.net

Machine Learning Models: By training machine learning algorithms on existing experimental data, it may be possible to predict the outcomes of new reactions and identify promising candidate molecules for synthesis. nih.gov

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies | Understanding reaction pathways and predicting product selectivity |

| Molecular Docking | Virtual screening | Identification of potential drug candidates targeting specific proteins |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Guiding the design of more potent and selective compounds. nih.gov |

Exploration in Interdisciplinary Materials Science Research

The pyrimidine core is a component of many functional organic materials. The unique combination of a chloropyrimidine and a tertiary alcohol in this compound makes it an intriguing building block for materials science applications.

Future research could explore its use in:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are known to be used in the synthesis of ligands for iridium complexes in OLEDs. ossila.com The functional groups on this compound could be modified to tune the electronic properties of the resulting materials for enhanced device performance.

Polymers and Covalent Organic Frameworks (COFs): The bifunctional nature of the molecule could allow it to be used as a monomer in the synthesis of novel polymers or as a building block for the construction of porous COFs with potential applications in gas storage and catalysis.

Sensors: The pyrimidine nitrogen atoms can act as hydrogen bond acceptors or metal coordination sites, making derivatives of this compound potential candidates for the development of chemical sensors.

Innovations in Sustainable and Green Chemical Synthesis

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste and environmental impact. kuey.netrasayanjournal.co.innih.gov Future research on this compound will likely focus on developing more sustainable synthetic methodologies.

Opportunities for innovation include: